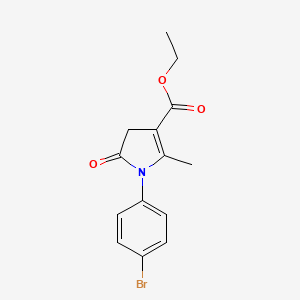

![molecular formula C18H16ClN3O2S B5670870 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide](/img/structure/B5670870.png)

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves a series of steps including the conversion of aromatic acids into esters, hydrazides, and then into 1,3,4-oxadiazole-2-thiols. Subsequently, these thiols are reacted with different bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compounds (Rehman et al., 2013). Similarly, Siddiqui et al. (2014) outlined a synthesis route starting from 4-chlorophenoxyacetic acid, leading to N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides through esterification, hydrazide formation, and subsequent reactions (Siddiqui et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry, confirming the successful synthesis of the target compounds. For instance, Boechat et al. (2011) described the crystalline structure of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing intermolecular interactions and 3-D arrays formation (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazole derivatives often include cyclization, alkylation, and acylation, leading to a wide range of compounds with varying substituents and potential biological activities. The reactivity of these compounds is influenced by the presence of the oxadiazole ring and substituents, which can undergo further chemical modifications (Saravanan et al., 2016).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and for their formulation in potential applications. These properties are determined through analytical techniques and contribute to the compound's characterization and potential application areas.

Chemical Properties Analysis

The chemical properties of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide derivatives include their reactivity, stability, and interactions with biological targets. These properties are essential for exploring their potential as bioactive molecules. Studies have shown that these compounds exhibit a range of activities, including antimicrobial and enzymatic inhibition, attributed to their structural features and the presence of functional groups (Aziz-Ur-Rehman et al., 2020).

Propiedades

IUPAC Name |

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c1-22(17(23)12-25-15-5-3-2-4-6-15)11-16-20-18(21-24-16)13-7-9-14(19)10-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJLQENDJGXUMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(1-benzofuran-5-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670800.png)

![(3R*,4S*)-4-cyclopropyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5670804.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5670816.png)

![6-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5670825.png)

![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5670830.png)

![3-amino-4-[(4-bromophenyl)amino]-2H-chromen-2-one](/img/structure/B5670841.png)

![3-(1-{[6-(dimethylamino)pyridin-3-yl]methyl}piperidin-3-yl)benzoic acid](/img/structure/B5670845.png)

![4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-1-oxaspiro[4.5]decan-2-one](/img/structure/B5670858.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5670865.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5670887.png)